molecular formula C14H9N5OS B4651007 3-(2-furyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-furyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B4651007
M. Wt: 295.32 g/mol
InChI Key: NJYFGTCXVGVUTE-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-furyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of 3-(2-furyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been proposed that this compound may act as a DNA intercalator, leading to DNA damage and cell death.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. It has also been shown to decrease the levels of glutathione, a major antioxidant in cells. In addition, this compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and proteasome.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-furyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in laboratory experiments is its potential as a fluorescent probe for the detection of metal ions. This compound has also been shown to have anticancer and antimicrobial activity, making it a potential candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 3-(2-furyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is the development of analogs of this compound with improved solubility and efficacy. Another direction is the investigation of the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Furthermore, the use of this compound as a fluorescent probe for the detection of metal ions can be explored further for various applications, including environmental monitoring and medical diagnosis.
Conclusion
In conclusion, this compound is a heterocyclic compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. Further research is needed to fully understand the potential of this compound in various fields, including drug development and environmental monitoring.

Scientific Research Applications

3-(2-furyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in scientific research. This compound has been shown to have anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. It has also been studied for its antimicrobial activity against various bacterial and fungal strains. In addition, this compound has been investigated for its potential as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

3-(furan-2-yl)-6-[(E)-2-pyridin-3-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5OS/c1-3-10(9-15-7-1)5-6-12-18-19-13(11-4-2-8-20-11)16-17-14(19)21-12/h1-9H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYFGTCXVGVUTE-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-furyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
3-(2-furyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 3
Reactant of Route 3
3-(2-furyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 4
3-(2-furyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 5
3-(2-furyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 6
3-(2-furyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.